molecular formula C11H13ClO3 B3220225 2-Chloro-4-isopropoxybenzoic acid methyl ester CAS No. 1192829-82-5

2-Chloro-4-isopropoxybenzoic acid methyl ester

Cat. No. B3220225
CAS RN: 1192829-82-5
M. Wt: 228.67 g/mol
InChI Key: CFGMHCRYMSFFMR-UHFFFAOYSA-N
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Description

“2-Chloro-4-isopropoxybenzoic acid methyl ester” is a chemical compound. It is an ester, which is a class of compounds derived from carboxylic acids . The ester is formed when a carboxylic acid reacts with an alcohol . In this case, the hydrogen in the -COOH group of the carboxylic acid is replaced by a hydrocarbon group .


Synthesis Analysis

The synthesis of esters like “2-Chloro-4-isopropoxybenzoic acid methyl ester” often involves the reaction of carboxylic acids with alcohols . One method involves the use of diazomethane, which reacts rapidly with carboxylic acids to produce methyl esters . Another method involves the use of a catalyst, such as concentrated sulphuric acid, to facilitate the reaction .


Molecular Structure Analysis

The molecular structure of “2-Chloro-4-isopropoxybenzoic acid methyl ester” can be represented by the molecular formula C11H14O3 . The structure includes a carboxylate group (COO-) and a methyl group (CH3), among others .


Chemical Reactions Analysis

Esters, including “2-Chloro-4-isopropoxybenzoic acid methyl ester”, can undergo various chemical reactions . One such reaction is hydrolysis, where the ester is split with water . This reaction can be catalyzed by either an acid or a base . Another reaction involves the use of diazomethane, which reacts with carboxylic acids to produce methyl esters .


Physical And Chemical Properties Analysis

Esters are known for their pleasant-smelling properties, which contribute to the fragrant odors of fruits and flowers . They are also commonly used as solvents .

Scientific Research Applications

Synthesis and Pharmacological Applications

2-Chloro-4-isopropoxybenzoic acid methyl ester is explored in the field of pharmaceutical sciences for its potential in synthesizing compounds with pronounced anticonvulsant activity. Hamor and Farraj (1965) investigated alkyl esters of 4-amino-2-sulfamoylbenzoic acid, showing the potency of highly hindered esters like isopropyl in anticonvulsant effects. They synthesized alkyl 6-chloro-2-sulfamoylbenzoates, including the isopropyl ester, which displayed significant antielectroshock effects in mice (Hamor & Farraj, 1965). Similarly, Hamor and Reavlin (1967) further examined the relationship between electronic properties and antielectroshock activity in esters of 4-bromo-2-sulfamoylbenzoic acid and 4-chloro-2-sulfamoylbenzoic acid, including isopropyl esters (Hamor & Reavlin, 1967).

Analytical Methodology in Food Science

In food science, this compound is relevant in the analysis of parabens, which are esters of 4-hydroxybenzoic acid, used as preservatives. Cao et al. (2013) developed a method for quantifying various parabens in food, demonstrating its relevance in ensuring food safety and regulatory compliance (Cao et al., 2013).

Environmental and Health Impact Studies

The impact of parabens, which are structurally related to 2-Chloro-4-isopropoxybenzoic acid methyl ester, on health and environment has been a subject of research. Abbas et al. (2010) investigated the metabolism of parabens, including the isopropyl ester, by hepatic esterases and UDP-glucuronosyltransferases in humans, highlighting the importance of understanding the biotransformation of these compounds for assessing their safety (Abbas et al., 2010).

Future Directions

While specific future directions for “2-Chloro-4-isopropoxybenzoic acid methyl ester” are not mentioned in the sources, it’s worth noting that esters are widely used in various industries, including the chemical industry . They are also present in many biologically important molecules , suggesting potential areas of future research and application.

properties

IUPAC Name

methyl 2-chloro-4-propan-2-yloxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO3/c1-7(2)15-8-4-5-9(10(12)6-8)11(13)14-3/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFGMHCRYMSFFMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=C(C=C1)C(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-isopropoxybenzoic acid methyl ester

Synthesis routes and methods

Procedure details

Methyl 2-chloro-4-hydroxybenzoate (Acros Organics; 0.2 g, 1.072 mmol) was stirred with 2-bromopropane (0.201 ml, 2.144 mmol) and potassium carbonate (296 mg, 2.144 mmol) in DMF (2 ml) at 100° C. for 1.5 hr. The mixture was allowed to cool to room temperature and filtered. The filtrate was concentrated under vacuum and the residue was purified by Mass-Directed Auto-Preparative HPLC (formic acid modifier) to give the title compound as a yellow oil (150 mg).
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.201 mL
Type
reactant
Reaction Step One
Quantity
296 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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